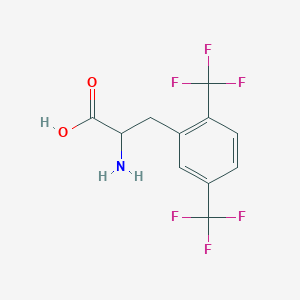

2,5-Bis(trifluoromethyl)-DL-phenylalanine

Description

Significance of Trifluoromethylated Amino Acids in Biomedical Science and Chemical Biology

The introduction of trifluoromethyl groups into amino acids is a widely employed strategy in medicinal chemistry and chemical biology to enhance the properties of peptides and proteins. nih.gov The trifluoromethyl group is highly electronegative and lipophilic, which can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation. This can increase the in vivo half-life of peptides and therapeutic proteins. nih.gov

Increased Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Modulation of Physicochemical Properties: Trifluoromethylation can alter the pKa of nearby functional groups, influence molecular conformation, and create novel intermolecular interactions. researchgate.netiris-biotech.de These changes can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The incorporation of trifluoromethylated amino acids has been instrumental in the development of more stable and effective peptide-based drugs, enzyme inhibitors, and tools for fundamental biological research. nih.goviris-biotech.de

Overview of Phenylalanine Derivatives in Academic Research

Phenylalanine, as an essential aromatic amino acid, is a fundamental building block of proteins and a precursor to important neurotransmitters. nih.gov Its derivatives are extensively studied and utilized in a wide array of academic research areas:

Drug Discovery: Modified phenylalanine analogs are incorporated into peptides and small molecules to create novel therapeutic agents with improved efficacy and pharmacokinetic profiles. nih.gov

Enzyme Inhibition: Phenylalanine derivatives are designed as inhibitors of various enzymes, playing a crucial role in understanding enzyme mechanisms and developing treatments for diseases. nih.gov

Biophysical Studies: Labeled phenylalanine derivatives, including those with isotopes or fluorescent tags, are used to investigate protein folding, stability, and intermolecular interactions. nih.gov

Neuroscience: As a precursor to dopamine, norepinephrine, and epinephrine, derivatives of phenylalanine are investigated for their effects on neurological function and as potential treatments for mood disorders and other neurological conditions.

The versatility of the phenylalanine scaffold allows for a wide range of chemical modifications, leading to a vast library of compounds with tailored properties for specific research applications. nih.gov

Research Rationale for Investigating 2,5-Bis(trifluoromethyl)-DL-phenylalanine

While direct and extensive research on this compound is limited, a strong rationale for its investigation can be constructed based on the known properties of trifluoromethyl groups and the utility of fluorinated amino acids. The presence of two trifluoromethyl groups on the phenyl ring is expected to confer pronounced effects:

Enhanced Lipophilicity and Stability: The two CF3 groups would significantly increase the lipophilicity and metabolic stability of the amino acid, making it a candidate for incorporation into peptides to improve their drug-like properties.

Unique Electronic Profile: The electron-withdrawing nature of the two trifluoromethyl groups would create a unique electronic environment on the aromatic ring, potentially leading to novel binding interactions with biological targets.

Steric Influence on Conformation: The bulky trifluoromethyl groups at the 2 and 5 positions would impose significant steric constraints, influencing the conformational preferences of the amino acid side chain and potentially inducing specific secondary structures in peptides.

Advanced NMR Probe: The presence of two distinct trifluoromethyl groups could serve as a powerful dual 19F NMR probe for detailed conformational analysis of peptides and proteins.

The investigation of this compound is therefore driven by the potential to create a novel building block for the design of peptides and proteins with enhanced stability, unique conformational properties, and advanced capabilities for biophysical studies.

Detailed Research Findings

Specific experimental data for this compound is not widely available in the scientific literature. However, we can infer some of its properties and potential synthesis based on related compounds.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and for comparison, the parent compound DL-Phenylalanine.

| Property | This compound | DL-Phenylalanine |

| CAS Number | 1260002-85-4 sigmaaldrich.com | 150-30-1 |

| Molecular Formula | C11H9F6NO2 | C9H11NO2 |

| Molecular Weight | 301.19 g/mol sigmaaldrich.com | 165.19 g/mol |

| Appearance | Solid sigmaaldrich.com | White crystalline powder |

| Solubility | Data not available | Soluble in water |

| pKa (carboxyl) | Predicted to be lower than Phenylalanine | ~1.83 |

| pKa (amino) | Predicted to be lower than Phenylalanine | ~9.13 |

Note: Some properties for this compound are not experimentally determined and are inferred based on the known effects of trifluoromethyl groups.

Synthesis of Related Compounds

While a specific synthesis for this compound is not detailed in the literature, a plausible route can be proposed based on the synthesis of the analogous compound, 2,4-ditrifluoromethyl-ʟ-phenylalanine. nih.gov This synthesis involves the alkylation of a protected glycine (B1666218) ester with a corresponding bis(trifluoromethyl)benzyl bromide.

A potential synthetic approach for this compound could involve:

Preparation of 2,5-Bis(trifluoromethyl)benzyl bromide: This starting material could be synthesized from commercially available 2,5-bis(trifluoromethyl)aniline (B140203) through a Sandmeyer reaction to introduce a hydroxymethyl group, followed by bromination.

Alkylation of a Glycine Equivalent: The prepared benzyl (B1604629) bromide could then be reacted with a suitable glycine enolate equivalent, such as the benzophenone (B1666685) imine of glycine ethyl ester, in the presence of a base.

Deprotection: The resulting product would then be deprotected to yield the final this compound.

This synthetic strategy is a common method for the preparation of non-natural phenylalanine derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSSWZMUJYBVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5 Bis Trifluoromethyl Dl Phenylalanine

Strategies for the Introduction of Trifluoromethyl Groups onto Phenylalanine Scaffolds

The introduction of trifluoromethyl (CF3) groups onto the phenylalanine scaffold is a key strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules. The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the aromatic ring, influencing intermolecular interactions.

Several methods have been developed for the trifluoromethylation of aromatic compounds, which can be broadly categorized as:

Direct Trifluoromethylation: This involves the direct introduction of a CF3 group onto an existing aromatic ring. Methods include the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3), trifluoromethanesulfonic anhydride (Tf2O), and various copper- or palladium-catalyzed reactions.

Building Block Approach: This strategy involves the use of pre-trifluoromethylated starting materials. For the synthesis of 2,5-Bis(trifluoromethyl)-DL-phenylalanine, this is the more common approach, utilizing a synthon that already contains the 2,5-bis(trifluoromethyl)phenyl moiety. This avoids potential issues with regioselectivity and harsh reaction conditions that can arise during direct trifluoromethylation of the phenylalanine core.

The choice of strategy depends on the availability of starting materials, desired regioselectivity, and the compatibility of the reaction conditions with other functional groups present in the molecule. For multiply substituted rings like the one in this compound, the building block approach is generally more efficient.

Classical Chemical Synthesis Routes to this compound and Related Analogs

Classical chemical synthesis of α-amino acids, including this compound, often relies on well-established methods such as the Strecker synthesis, the amidomalonate synthesis, or the alkylation of glycine (B1666218) equivalents. A particularly relevant and effective method for preparing analogs of this compound is the asymmetric alkylation of a glycine Schiff base.

While a specific synthesis for the 2,5-disubstituted isomer is not extensively detailed in the reviewed literature, a closely related analog, 2,4-bis(trifluoromethyl)-ʟ-phenylalanine, has been synthesized via the alkylation of the benzophenone (B1666685) imine of a glycine ester with the corresponding substituted benzyl (B1604629) bromide. This method can be adapted for the synthesis of the 2,5-isomer. The general synthetic scheme is as follows:

Formation of the Glycine Schiff Base: A glycine ester (e.g., glycine tert-butyl ester) is reacted with benzophenone to form the N-(diphenylmethylene)glycinate, a Schiff base. This step protects the amino group and activates the α-carbon for deprotonation.

Phase-Transfer Catalyzed Alkylation: The glycine Schiff base is then alkylated with 2,5-bis(trifluoromethyl)benzyl bromide under phase-transfer catalysis (PTC) conditions. The use of a chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative, can induce enantioselectivity, leading to either the D- or L-isomer. For the synthesis of the DL-racemic mixture, a non-chiral catalyst or standard basic conditions can be employed.

Hydrolysis and Deprotection: The resulting alkylated product is then subjected to acidic hydrolysis to remove the benzophenone protecting group and cleave the ester, yielding the final this compound.

Chemo-Enzymatic and Biocatalytic Approaches for Trifluoromethylated Amino Acid Synthesis

Chemo-enzymatic and biocatalytic methods offer significant advantages over classical chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. These approaches are particularly valuable for the synthesis of chiral molecules like amino acids.

Enantioselective Biocatalysis for α-Trifluoromethyl Amine Derivatives

The synthesis of enantioenriched α-trifluoromethyl amines, which are key structural motifs in many pharmaceuticals, can be achieved through biocatalytic N-H bond insertion reactions. Engineered enzymes, such as variants of cytochrome c, have been shown to catalyze the asymmetric insertion of a carbene, generated from a diazo compound, into an N-H bond of an amine. This methodology can provide access to chiral α-trifluoromethyl amino esters with high yields and excellent enantiomeric excess. By engineering the protein scaffold and modifying the diazo reagent, it is possible to produce either enantiomer of the desired product.

Stereodivergent Synthesis of β-Branched β-Trifluoromethyl α-Amino Acid Derivatives

For more complex structures, such as β-branched β-trifluoromethyl α-amino acids, stereodivergent synthesis provides a powerful tool to access all possible stereoisomers. One such approach combines two sequential catalytic asymmetric reactions in a one-pot process. This can involve the reduction and subsequent ring-opening of Erlenmeyer–Plöchl azlactones. By carefully selecting the catalysts for each step, the configuration of the two adjacent chiral centers can be controlled, allowing for the synthesis of either the syn or anti diastereomers with high diastereomeric and enantiomeric ratios. This strategy is particularly useful for substrates that are not amenable to conventional catalytic asymmetric hydrogenation.

Bienzyme Cascade Systems in Chiral Amine Synthesis

Bienzyme cascade systems offer an elegant and efficient way to synthesize chiral amines from simple starting materials. These one-pot reactions can combine the activities of two or more enzymes to perform a sequence of transformations. For example, a cascade involving an ene-reductase and an amine dehydrogenase (AmDH) can be used to produce chiral amines with high diastereomeric and enantiomeric excess. The ene-reductase first reduces a carbon-carbon double bond in an unsaturated ketone or aldehyde, and the resulting saturated carbonyl compound is then reductively aminated by the amine dehydrogenase. By carefully selecting the enzymes and optimizing the reaction conditions, a wide range of chiral amines can be synthesized from various alkene substrates.

Derivatization Strategies for this compound

Since classical synthesis methods often yield a racemic mixture (DL-phenylalanine), derivatization is a crucial step for the separation and analysis of the individual enantiomers. Chiral derivatizing agents react with both the D- and L-enantiomers to form diastereomers, which can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

Commonly used chiral derivatizing agents for amino acids include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is one of the most widely used reagents for the chiral resolution of amino acids. It reacts with the amino group of the phenylalanine derivative to form diastereomeric amides that can be readily separated by reversed-phase HPLC.

Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA) and Nα-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide (FDLA): These are analogs of Marfey's reagent that can offer different separation selectivities and improved detection sensitivity in some cases.

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with the amino group to form diastereomeric thioureas, which can also be separated by HPLC.

The choice of derivatizing agent depends on the specific amino acid and the analytical method being used. These derivatization strategies are essential for determining the enantiomeric purity of synthesized materials and for isolating the desired enantiomer for further studies.

Information regarding this compound remains limited in publicly accessible scientific literature, hindering a detailed analysis of its specific chemical transformations and applications.

Extensive searches for synthetic methodologies, peptide incorporation, and functional group modifications specifically for this compound did not yield detailed research findings. The available scientific data primarily focuses on other isomers, such as 2,4-bis(trifluoromethyl)-ʟ-phenylalanine, or more broadly on general classes of fluorinated amino acids. Consequently, a comprehensive report adhering to the requested structure cannot be generated at this time.

General information on related compounds suggests that fluorinated phenylalanines are of significant interest in medicinal chemistry and materials science. The introduction of trifluoromethyl groups can profoundly alter the physicochemical properties of amino acids, influencing peptide conformation, stability, and biological activity. Research in this area often involves the incorporation of these non-canonical amino acids into peptides to create novel therapeutics, peptidomimetics, and biological probes. However, without specific studies on the 2,5-isomer, any discussion would be speculative and not based on direct research findings as required.

Further investigation into proprietary research databases or newly published literature may be necessary to obtain the specific data required for a detailed article on this compound.

Chirality, Stereochemistry, and Enantiomeric Resolution of 2,5 Bis Trifluoromethyl Dl Phenylalanine

Enantiomeric Considerations of the DL-Racemate of 2,5-Bis(trifluoromethyl)-DL-phenylalanine

This compound is a synthetic, non-proteinogenic amino acid. As with all alpha-amino acids (except glycine), it possesses a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images: the D- and L-enantiomers. The "DL" designation indicates that the compound is a racemate—a mixture containing equal amounts (a 1:1 ratio) of the D- and L-isomers.

The introduction of two highly electronegative trifluoromethyl (CF3) groups onto the phenyl ring at the 2 and 5 positions is expected to significantly alter the molecule's electronic properties, lipophilicity, and steric bulk compared to natural phenylalanine. nih.gov These modifications can influence intermolecular interactions, which are critical for both chiral recognition processes and biological activity. While specific experimental data on the physicochemical properties of the this compound racemate are not extensively detailed in publicly available literature, it is understood that the physical properties of the racemate, such as melting point and solubility, will differ from those of the individual, pure enantiomers. The resolution of this racemic mixture is essential for investigating the distinct biological roles and conformational characteristics of each enantiomer.

Methodologies for Chiral Resolution of Phenylalanine Derivatives

The separation of racemic mixtures into their constituent enantiomers is a critical process in pharmaceutical and chemical research. For phenylalanine derivatives, several well-established methodologies are employed.

Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Common types of CSPs used for resolving amino acid derivatives include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are highly effective for a broad range of chiral compounds, including amino acids. mdpi.com

Macrocyclic antibiotic-based CSPs: CSPs based on molecules like teicoplanin have proven efficient in separating various amino acid analogues under reversed-phase conditions. nih.gov

Crown ether-based CSPs: These are particularly useful for separating primary amines, including amino acids and their esters. nih.gov

Ion-exchange CSPs: Cinchona alkaloid-based ion-exchangers are suitable for the enantioseparation of ampholytic compounds like amino acids. u-szeged.hu

The choice of mobile phase, which often consists of mixtures of solvents like hexane/isopropanol or methanol/acetonitrile with additives, is crucial for optimizing the separation. u-szeged.hunih.gov While direct HPLC separation of this compound is not specifically documented, the resolution of other fluorinated and multi-substituted phenylalanine analogues suggests that these methods would be applicable. nih.govu-szeged.hu

Table 1: Examples of Chromatographic Conditions for Phenylalanine Derivative Enantioseparation

| Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Result |

|---|---|---|---|

| Ring-substituted Phenylalanines | Crownpak CR(+) | Not specified | Successful separation |

| α-Methyl-substituted Phenylalanines | Chirobiotic T | Not specified | Successful separation |

| Fluorinated β-Phenylalanines | Chiralpak ZWIX(+) | Methanol/Acetonitrile with DEA and FA | Highly efficient separation |

Crystallization-Based Chiral Resolution Approaches

Crystallization remains a cornerstone for the large-scale industrial separation of enantiomers due to its cost-effectiveness and efficiency. mdpi.com The primary methods include:

Diastereomeric Salt Formation: This classic method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Preferential Crystallization: This method is applicable to racemic mixtures that form conglomerates (a physical mixture of separate D- and L-enantiomer crystals). It involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, which then crystallizes out preferentially.

Crystallization-Induced Asymmetric Transformation (CIAT): This advanced technique combines resolution with in-situ racemization of the unwanted enantiomer in the solution phase. This allows the undesired enantiomer to convert to the desired one, which then crystallizes, theoretically enabling a 100% yield of the target enantiomer.

For phenylalanine and its derivatives, these crystallization techniques are well-established. mdpi.com The success of these methods for this compound would depend on its solid-state properties and the ability to form suitable diastereomeric salts or conglomerates.

Biocatalytic Deracemization Processes

Biocatalytic methods offer high selectivity under mild conditions, making them an attractive green alternative for chiral resolution. Deracemization is a particularly efficient process that can theoretically convert 100% of a racemate into a single desired enantiomer.

One common chemoenzymatic approach involves the following steps:

Selective Oxidation: An enantioselective oxidase enzyme acts on only one enantiomer in the racemic mixture (e.g., the D-enantiomer), converting it to an achiral imine intermediate.

Non-selective Reduction: The resulting imine is then reduced back to the racemic amino acid by a non-selective chemical reducing agent.

This cycle continuously depletes the unwanted enantiomer while leaving the desired (L-) enantiomer untouched, leading to its accumulation in high enantiomeric excess. frontiersin.org Phenylalanine ammonia (B1221849) lyases (PALs) are another class of enzymes used for the synthesis of L-phenylalanine analogues from corresponding cinnamic acids, a process that can also be harnessed for chiral synthesis. frontiersin.org The applicability of such enzymatic systems to a heavily substituted substrate like this compound would require experimental validation to overcome potential steric hindrance in the enzyme's active site.

Influence of Stereochemistry on Biological Activity and Molecular Conformation

The three-dimensional structure of a molecule is paramount to its biological function. The stereochemistry (D- vs. L-configuration) of an amino acid dictates how it interacts with chiral biological machinery such as enzymes and receptors.

Biological Activity: Typically, only one enantiomer of a chiral molecule is biologically active or exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov For amino acids, the L-isomers are the building blocks of proteins in most living organisms. Synthetic D-amino acids, however, can have unique pharmacological properties. The introduction of trifluoromethyl groups can enhance metabolic stability and binding affinity due to altered electronic and hydrophobic properties. nih.gov Therefore, the L- and D-enantiomers of 2,5-Bis(trifluoromethyl)-phenylalanine are expected to have distinct biological profiles. For instance, studies on other chiral compounds show that stereochemistry can be critical for uptake by amino acid transport systems and for efficient interaction with enzyme targets.

Molecular Conformation: The spatial arrangement of atoms in a molecule, or its conformation, is influenced by its stereochemistry. The bulky and electron-withdrawing trifluoromethyl groups in 2,5-Bis(trifluoromethyl)-phenylalanine would impose significant conformational constraints on the molecule. gelisim.edu.tr These constraints affect the rotation around the chi (χ) angles of the side chain, which in turn influences how the amino acid presents itself for binding to a receptor or an enzyme active site. Computational modeling and experimental studies on other conformationally restricted phenylalanine analogues have shown that fixing the side-chain orientation can dramatically alter receptor selectivity and biological potency. nih.gov The specific stereochemistry at the alpha-carbon of 2,5-Bis(trifluoromethyl)-phenylalanine will determine the preferred three-dimensional shape, profoundly impacting its interactions within a biological system.

Structural Characterization and Computational Studies of 2,5 Bis Trifluoromethyl Dl Phenylalanine

Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation and Conformational Analysis

Determining the precise three-dimensional structure and conformational dynamics of 2,5-Bis(trifluoromethyl)-DL-phenylalanine is fundamental to understanding its behavior. A combination of spectroscopic and diffraction methods provides a comprehensive picture of the molecule's architecture in different states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For fluorinated compounds like this compound, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) offer a wealth of information.

¹H NMR: The proton NMR spectrum provides details about the amino acid backbone and the aromatic protons. The chemical shifts of the α-proton and β-protons can give insights into the side-chain rotamer populations. nih.gov In the parent L-phenylalanine, aromatic protons typically appear in the 7.3-7.4 ppm range. chemicalbook.com For the 2,5-bis(trifluoromethyl) derivative, the strong electron-withdrawing nature of the two CF3 groups would shift the remaining aromatic protons further downfield.

¹³C NMR: Carbon NMR complements the proton data, providing chemical shifts for each carbon atom in the molecule, including the quaternary carbons of the phenyl ring directly attached to the CF3 groups.

¹⁹F NMR: This is a particularly powerful technique for studying fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. mdpi.com The two CF3 groups at the 2- and 5-positions would give rise to distinct signals in the ¹⁹F NMR spectrum, the chemical shifts of which are highly sensitive to the local electronic environment. nih.gov This sensitivity makes ¹⁹F NMR an excellent probe for studying interactions with other molecules, such as proteins, as binding events often lead to observable changes in the fluorine chemical shift. acs.orgacs.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Aromatic (H-3, H-4, H-6) | > 7.5 | Electronic environment of the phenyl ring |

| ¹H | α-CH | ~ 4.0 | Backbone conformation |

| ¹H | β-CH₂ | ~ 3.2 | Side-chain rotamer population |

| ¹⁹F | 2-CF₃ | ~ -60 to -65 | Conformational state, intermolecular interactions |

| ¹⁹F | 5-CF₃ | ~ -60 to -65 | Sensitive probe for binding studies |

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic coordinates of a molecule in its solid state. While a crystal structure for this compound is not publicly available, analysis of related structures provides critical insights into the expected molecular geometry and intermolecular interactions.

Studies on L-phenylalanine have revealed a monoclinic crystal system, detailing the precise bond lengths, angles, and the zwitterionic nature of the amino acid in the solid state. wiley.comrsc.org X-ray analysis of other trifluoromethylated aromatic compounds demonstrates the influence of the CF3 group on molecular packing. researchgate.netnih.gov For this compound, a crystal structure would reveal:

The exact bond lengths and angles of the amino acid backbone and the substituted phenyl ring.

The torsional angles defining the side-chain conformation.

The intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) and carboxylate groups, and potential non-covalent interactions involving fluorine atoms, which dictate the crystal packing.

| Bond | Typical Length (Å) in Phenylalanine | Expected Influence of CF₃ Substitution |

|---|---|---|

| Cα-Cβ | 1.53 | Minimal change |

| Cβ-Cγ (Aromatic) | 1.51 | Minimal change |

| Aromatic C-C | 1.39 | Slight distortion due to electronic effects |

| Aromatic C-CF₃ | - | ~1.50 Å |

| C-F (in CF₃) | - | ~1.35 Å nih.gov |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for molecular identification and characterization. thermofisher.com

For this compound, the spectra would be dominated by features from the amino acid moiety, the phenyl ring, and the two CF3 groups.

Amino Acid Modes: Characteristic peaks for N-H stretching (~3000-3300 cm⁻¹), C=O stretching of the carboxylate group (~1560-1610 cm⁻¹), and NH₃⁺ bending (~1500-1550 cm⁻¹) would be present. researchgate.net

Phenyl Ring Modes: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes occur in the 1450-1600 cm⁻¹ region.

Trifluoromethyl Modes: The CF3 groups give rise to very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically found in the 1000-1350 cm⁻¹ region. nih.gov These intense peaks serve as a clear diagnostic marker for the presence of trifluoromethyl groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| N-H Stretch (zwitterion) | 3000 - 3300 | Broad, Strong |

| C=O Asymmetric Stretch (COO⁻) | 1560 - 1610 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Asymmetric/Symmetric Stretch | 1000 - 1350 | Very Strong |

Quantum Chemical Calculations and Molecular Modeling of Trifluoromethylated Phenylalanines

Computational methods are essential for complementing experimental data, providing insights into molecular properties that are difficult to measure directly, and predicting the behavior of molecules in biological systems.

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and properties of molecules. gelisim.edu.tr For trifluoromethylated phenylalanines, DFT calculations can predict a range of properties with high accuracy. nih.govnih.gov

Geometric Optimization: DFT can be used to calculate the lowest-energy conformation (geometry) of the molecule in the gas phase, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data. rsc.org

Vibrational Frequencies: Calculation of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. researchgate.net Comparing calculated and experimental spectra can confirm the molecular structure.

Electronic Properties: DFT is used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for assessing chemical reactivity. The electrostatic potential map can visualize electron-rich and electron-poor regions of the molecule, highlighting sites for potential intermolecular interactions. The two CF3 groups are expected to significantly lower the HOMO and LUMO energies and create a large, electron-deficient region on the phenyl ring.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts stable conformations and structural parameters. |

| Vibrational Frequencies | Aids interpretation of experimental IR and Raman spectra. researchgate.net |

| HOMO-LUMO Energies | Indicates chemical stability and reactivity. |

| Electrostatic Potential Map | Visualizes charge distribution and sites for non-covalent interactions. |

| NMR Chemical Shifts | Helps assign experimental NMR spectra. |

Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. This technique is invaluable for studying the dynamic behavior of a ligand like this compound when it interacts with a biological target, such as a protein's binding pocket. fu-berlin.de

A critical component for accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system. Significant effort has been dedicated to developing and validating force fields for fluorinated amino acids for use with common simulation packages like AMBER. acs.orgacs.orgnih.gov These specialized force fields accurately model the unique electrostatic and van der Waals properties of fluorinated groups.

MD simulations incorporating this compound into a peptide or protein could be used to:

Investigate the conformational preferences of the fluorinated side chain within the protein environment.

Analyze the stability and dynamics of the ligand-protein complex.

Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, fluorine-specific interactions) between the ligand and protein residues.

Calculate the binding free energy to predict the affinity of the ligand for its target.

These simulations provide an atomic-level understanding of how the bis(trifluoromethyl) substitution pattern influences molecular recognition and binding dynamics. biorxiv.org

Computational Insights into Enzyme-Substrate Interactions and Enantioselectivity

Information regarding computational studies on how this compound interacts with enzyme active sites, including data on binding energies, key amino acid residues involved in the interaction, and the computational basis for its enantioselectivity, is not available in the public domain.

Conformational Landscape and Conformational Stability Analyses

There is no accessible research detailing the conformational landscape of this compound. This includes the identification of low-energy conformers, analysis of torsional angles, energy profiles of bond rotations, and data on the relative conformational stability of different stereoisomers.

Biological and Pharmacological Investigations of 2,5 Bis Trifluoromethyl Dl Phenylalanine and Its Derivatives

Mechanisms of Biological Interaction and Cellular Targeting

The unique electronic properties and steric bulk of the two trifluoromethyl groups on the phenylalanine scaffold are predicted to profoundly influence its interaction with biological systems. Investigations into these mechanisms are critical for understanding the compound's potential therapeutic or biological research applications.

The incorporation of trifluoromethyl groups is a well-established strategy for enhancing enzyme inhibition. These groups can improve binding affinity and potency through several mechanisms. The strong electron-withdrawing nature of the CF3 group can alter the acidity (pKa) of nearby functional groups, potentially facilitating stronger hydrogen bonding interactions with amino acid residues within an enzyme's active site mdpi.com. For instance, a CF3 group on a heteroaliphatic ring was shown to lower the pKa of a cyclic carbamate, enhancing its hydrogen bonding to a reverse transcriptase enzyme and thereby improving potency mdpi.com.

Furthermore, the replacement of a methyl group with a trifluoromethyl group can lead to significant gains in binding energy, driven largely by favorable electrostatic and solvation free energy acs.org. While this substitution does not guarantee improved bioactivity, a notable percentage of such modifications can increase biological activity by at least an order of magnitude acs.org. In the context of 2,5-Bis(trifluoromethyl)-DL-phenylalanine, the two CF3 groups would be expected to increase the lipophilicity of the phenyl ring, potentially promoting hydrophobic interactions within the binding pockets of target enzymes. Structural and kinetic analyses of related phenylalanine analogs have shown that they can act as competitive inhibitors, occupying the substrate binding pocket and inducing conformational changes in the enzyme researchgate.net.

In studies of somatostatin analogs, replacing phenylalanine with the bulkier, more conformationally restricted 2,4,6-trimethyl-L-phenylalanine (mesitylalanine) altered receptor binding profiles, with some analogs showing selective, high-affinity binding to specific somatostatin receptor subtypes mdpi.com. This demonstrates that bulky substituents on the phenyl ring can be a key determinant of receptor interaction. Therefore, the two trifluoromethyl groups in this compound would be expected to play a critical role in its binding profile, potentially conferring high affinity or selectivity for certain receptors due to enhanced hydrophobic interactions and the specific steric demands of the receptor's ligand-binding domain.

The cellular uptake of phenylalanine and its analogs is primarily mediated by L-type Amino Acid Transporters, particularly LAT1 (SLC7A5) and LAT2 (SLC7A8). LAT1 is highly expressed in cancer cells and the blood-brain barrier, making it a key target for drug delivery, while LAT2 is more broadly expressed. The interaction of phenylalanine derivatives with these transporters is highly dependent on the nature and position of substituents on the phenyl ring.

Studies on halogenated phenylalanine analogs provide significant insight into these interactions. Research has shown that a large, lipophilic substituent at the 2-position of the phenyl ring can markedly improve both affinity and selectivity for LAT1 over LAT2 nih.gov. For example, 2-iodo-L-phenylalanine demonstrates significantly higher affinity for LAT1 compared to the parent L-phenylalanine, whereas its affinity for LAT2 is similar. This suggests that LAT1 possesses a hydrophobic subpocket that can accommodate large substituents at this position nih.gov.

Given these findings, the 2,5-bis(trifluoromethyl) substitution pattern would likely have a complex effect on transporter interaction. The CF3 group at the 2-position could enhance LAT1 affinity, but the presence of a second bulky group at the 5-position might introduce steric hindrance, potentially inhibiting transport. The increased lipophilicity conferred by two CF3 groups would also be a critical factor. Experimental kinetic analysis would be required to determine the affinity (Ki or Km) and transport velocity (Vmax) of this compound for LAT1 and LAT2 to ascertain whether it acts as a substrate, an inhibitor, or is not recognized by these transporters.

| Compound | LAT1 Affinity (Ki, μM) | LAT2 Affinity (Ki, μM) | LAT1 Selectivity (Ki ratio LAT2/LAT1) |

|---|---|---|---|

| L-Phenylalanine | 17.1 | 22.2 | 1.3 |

| 2-Iodo-L-phenylalanine | 3.89 | 27.1 | 7.0 |

| 3-Iodo-L-phenylalanine | 14.0 | 27.9 | 2.0 |

| 4-Iodo-L-phenylalanine | 25.4 | 20.8 | 0.8 |

Data sourced from studies on halogenated phenylalanine analogs nih.gov. Ki values represent the concentration of the compound required to inhibit transporter activity by 50%. A lower Ki value indicates higher affinity.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

SAR studies are fundamental to understanding how the chemical structure of a molecule like this compound dictates its biological effects. The number, type, and position of the trifluoromethyl groups are key variables in these investigations.

The trifluoromethyl group is a privileged substituent in medicinal chemistry due to its profound and generally predictable effects on a molecule's properties nih.gov. Its incorporation is a common strategy to modulate bioactivity and optimize pharmacokinetic parameters researchgate.net.

Key effects of trifluoromethyl groups include:

Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and access hydrophobic binding pockets within proteins mdpi.com. This can lead to greater drug uptake and interaction with intracellular targets.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s mdpi.com. This can increase the biological half-life of a compound.

Enhanced Binding Affinity : The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. This alters the electronic properties of the aromatic ring and can lead to improved electrostatic or hydrogen bonding interactions with a biological target acs.org. In one study, adding a CF3 moiety to an isoxazole-based molecule increased its anti-cancer activity nearly eight-fold compared to its non-fluorinated analog nih.gov.

Conformational Effects : The steric bulk of the CF3 group is larger than a methyl group and can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding site mdpi.com.

| Property | Influence of Trifluoromethyl (CF3) Group | Consequence for Pharmacological Profile |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and binding to hydrophobic pockets mdpi.com |

| Metabolic Stability | Increases (due to strong C-F bond) | Longer biological half-life, reduced metabolic clearance mdpi.comresearchgate.net |

| Binding Affinity | Often Increases | Improved potency and efficacy via enhanced electrostatic/hydrophobic interactions acs.orgnih.gov |

| Acidity (pKa) of Proximal Groups | Lowers (electron-withdrawing effect) | Can strengthen hydrogen bonding with biological targets mdpi.com |

| Molecular Conformation | Influences (due to steric bulk) | May pre-organize molecule for optimal target binding mdpi.com |

The specific placement of substituents on an aromatic ring can lead to vastly different pharmacological profiles among isomers. The spatial arrangement of functional groups is critical for proper orientation within a protein binding site, and even minor positional shifts can abolish or dramatically enhance activity nih.gov.

As demonstrated with halogenated phenylalanines and LAT1, moving an iodine atom from the 2-position to the 3- or 4-position completely changes the affinity and selectivity profile (see Table 1) nih.gov. The 2-position appears optimal for interaction with a specific hydrophobic pocket in LAT1, a benefit that is lost when the substituent is moved. Similarly, in a study of antimicrobial compounds, different positional isomers of a biphenyl amphiphile showed significant variations in efficacy against specific strains of Gram-negative bacteria. For example, one isomer exhibited 4–8 times increased efficacy against P. aeruginosa and E. coli, while other isomers were more active against A. baumannii nih.gov.

For this compound, the ortho (2-) and meta (5-) substitution pattern creates a unique electronic and steric profile compared to other possible isomers (e.g., 2,4-, 3,4-, or 3,5-bis(trifluoromethyl)phenylalanine). This specific arrangement would dictate the molecule's shape and the way it presents its amino acid backbone and trifluoromethyl groups to a biological target. A comprehensive SAR study would involve synthesizing and testing these various positional isomers to identify the optimal substitution pattern for a desired biological effect, be it enzyme inhibition, receptor binding, or transporter interaction.

Role of the Phenylalanine Moiety in Protein/Peptide Interactions

The intrinsic properties of the phenylalanine residue are pivotal in mediating a wide array of protein and peptide interactions. As an aromatic amino acid, phenylalanine's phenyl group contributes to van der Waals forces and hydrophobic interactions, which are crucial for the folding and stability of proteins. The aromatic side chain of phenylalanine allows it to participate in π-π stacking interactions with other aromatic residues, such as tyrosine and tryptophan, further stabilizing protein structures. These interactions are fundamental in creating hydrophobic cores within proteins, driving the correct three-dimensional conformation essential for biological function.

In the context of this compound, the introduction of two trifluoromethyl (CF3) groups onto the phenyl ring is expected to significantly modulate these interactions. The CF3 group is strongly electron-withdrawing and highly lipophilic. This substitution pattern enhances the hydrophobicity of the aromatic ring, potentially leading to stronger hydrophobic interactions with protein binding pockets. The electron-deficient nature of the bis(trifluoromethyl)phenyl ring can also alter its π-π stacking capabilities, potentially favoring interactions with electron-rich aromatic systems. Furthermore, the fluorine atoms can engage in orthogonal multipolar interactions with carbonyl groups or other polarized functionalities within a protein, offering additional stabilization that is not present with unsubstituted phenylalanine.

The strategic placement of these fluorinated groups can therefore be exploited to fine-tune the binding affinity and selectivity of peptides or small molecules for their protein targets. By modifying the electronic and steric properties of the phenylalanine moiety, researchers can design molecules with enhanced biological activity and improved pharmacokinetic profiles.

Therapeutic Applications and Potential Pharmacological Targets

The unique structural and electronic properties of this compound make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its incorporation into various molecular scaffolds has been explored for a range of pharmacological applications, targeting diverse biological pathways implicated in numerous diseases.

Application in Peptidomimetics and Peptide-Based Drug Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of unnatural amino acids like this compound is a key strategy in peptidomimetic design nih.gov. The trifluoromethyl groups can sterically shield the adjacent peptide bonds from proteolytic enzymes, thereby increasing the in vivo half-life of the peptide-based drug.

Proteasome Inhibition for Anticancer Research

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. sciltp.comsciltp.comnih.gov Inhibition of the proteasome has emerged as a powerful strategy in cancer therapy, as tumor cells are often more sensitive to the accumulation of misfolded proteins and cell cycle disruption than normal cells. sciltp.comsciltp.com

Bortezomib, the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma, is a dipeptide boronic acid derivative containing a phenylalanine residue. nih.gov The design of novel proteasome inhibitors often involves modification of the peptide backbone and the side chains to improve potency, selectivity, and pharmacokinetic properties. The incorporation of this compound into a peptide-like scaffold could offer several advantages. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the electrophilicity of a nearby reactive group (e.g., a boronic acid or epoxyketone), potentially enhancing its covalent interaction with the active site threonine of the proteasome. Moreover, the increased lipophilicity could facilitate cell penetration and accumulation within cancer cells. Research in this area continues to explore how such modifications can lead to the development of next-generation proteasome inhibitors with improved efficacy and reduced side effects sciltp.comsciltp.comnih.gov.

Table 1: Selected Clinically Approved and Investigational Proteasome Inhibitors

| Compound | Class | Mechanism of Action | Status |

| Bortezomib | Dipeptidyl boronic acid | Reversible inhibitor of the 26S proteasome nih.gov | Approved |

| Carfilzomib | Peptide epoxyketone | Irreversible inhibitor of the β5 subunit of the proteasome nih.gov | Approved |

| Ixazomib | Boronic ester | Orally bioavailable reversible proteasome inhibitor nih.gov | Approved |

| Oprozomib | Tripeptide epoxyketone | Orally bioavailable irreversible proteasome inhibitor | Clinical Trials |

| Delanzomib | Peptidyl boronic acid | Reversible proteasome inhibitor | Clinical Trials |

Agonistic Activity for G-Protein Coupled Receptors (e.g., GPR142)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are major targets for drug discovery. GPR142 is a GPCR that is predominantly expressed in pancreatic β-cells and is involved in the regulation of insulin secretion. nih.govresearchgate.netnih.gov Agonists of GPR142 have the potential to be novel therapeutics for the treatment of type 2 diabetes by promoting glucose-dependent insulin release. nih.govresearchgate.netnih.gov

Several phenylalanine derivatives have been identified as agonists of GPR142. nih.govresearchgate.net The structure-activity relationship studies in this area suggest that modifications to the phenyl ring can significantly impact agonist potency and selectivity. The incorporation of two trifluoromethyl groups at the 2 and 5 positions of the phenylalanine ring in a potential GPR142 agonist could enhance its binding affinity through increased hydrophobic and specific fluorine-protein interactions within the receptor's binding pocket. The development of potent and orally bioavailable GPR142 agonists is an active area of research, and this compound represents a promising scaffold for this purpose. nih.gov

Antiviral Activities (e.g., HIV-1 Capsid Inhibition)

The HIV-1 capsid is a conical protein shell that encloses the viral RNA genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. nih.govnih.gov Small molecules that bind to the capsid and disrupt its function are a promising new class of antiretroviral drugs. The compound PF-74 is a well-studied HIV-1 capsid inhibitor that contains a phenylalanine core. nih.govresearchgate.netkuleuven.be

Structure-based drug design efforts have focused on modifying the phenylalanine moiety of PF-74 and related compounds to improve their antiviral potency and pharmacokinetic properties. nih.govkuleuven.be The introduction of trifluoromethyl groups on the phenyl ring can enhance the binding affinity of the inhibitor for the capsid protein through favorable hydrophobic and electrostatic interactions. Dimerized phenylalanine derivatives have also shown increased potency. nih.gov The unique properties of this compound make it an attractive component for the design of novel HIV-1 capsid inhibitors with potentially improved efficacy against wild-type and drug-resistant viral strains.

Table 2: Examples of Phenylalanine-based HIV-1 Capsid Inhibitors

| Compound | Description | Antiviral Activity (EC50) |

| PF-74 | Binds to the interface between N-terminal and C-terminal domains of the CA protein nih.gov | Micromolar range |

| GS-6207 (Lenacapavir) | A long-acting capsid inhibitor | Sub-nanomolar range |

| Dimerized Phenylalanines | Dimeric structures showing enhanced potency nih.gov | Varies with structure |

| Phenylalanine Derivatives with Modified Anilines | Modifications to the aniline moiety to improve activity nih.gov | Varies with structure |

Other Potential Biological Activities and Modulatory Effects

The versatility of the 2,5-bis(trifluoromethyl)phenyl moiety suggests its potential utility in a broader range of biological applications. For example, derivatives of (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide have demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. This suggests that incorporating the 2,5-bis(trifluoromethyl)phenyl group into other scaffolds could lead to the discovery of new antibacterial agents.

Furthermore, phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing inhibitors, which represents a novel anti-virulence strategy for combating bacterial infections nih.gov. The unique electronic and steric properties of this compound could be harnessed to design new modulators of these and other biological pathways.

Pharmacokinetic and Pharmacodynamic Considerations in Drug Design and Development

The design and development of new therapeutic agents heavily rely on understanding their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For novel compounds like this compound, these considerations are critical in predicting their potential efficacy and behavior in a biological system.

Metabolic Stability and Biodistribution Characteristics

The introduction of two trifluoromethyl groups onto the phenyl ring of phenylalanine is anticipated to significantly increase its metabolic stability. This is due to the high strength of the C-F bond, which is resistant to cleavage by metabolic enzymes. While specific experimental data for this compound is not available, studies on other trifluoromethyl-containing compounds have consistently demonstrated this enhanced stability.

The biodistribution of a drug, which describes its dissemination throughout the various tissues and organs of the body, is also heavily influenced by its chemical structure. The increased lipophilicity imparted by the trifluoromethyl groups would likely lead to greater distribution into fatty tissues and potentially across cellular membranes. However, without specific studies on this compound, its precise tissue accumulation and elimination patterns remain speculative.

Below is a generalized table illustrating how the properties of trifluoromethyl groups are expected to influence the metabolic stability and biodistribution of a compound like this compound, based on established principles in medicinal chemistry.

| Property Influenced | Expected Effect of Bis(trifluoromethyl) Substitution | Rationale |

| Metabolic Stability | Increased | The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, thus slowing down metabolic breakdown. |

| Lipophilicity | Increased | The trifluoromethyl group is highly lipophilic, which can enhance the compound's ability to partition into lipid-rich environments. |

| Plasma Protein Binding | Potentially Increased | Higher lipophilicity often correlates with increased binding to plasma proteins like albumin, which can affect the free concentration of the drug. |

| Tissue Distribution | Potentially Broader | Increased lipophilicity may facilitate distribution into various tissues, including the central nervous system. |

This table is based on general principles of medicinal chemistry and does not represent experimental data for this compound.

Membrane Permeability and Blood-Brain Barrier Penetration Studies

The ability of a drug to cross cellular membranes is fundamental to its absorption and distribution. The increased lipophilicity of this compound suggests that it may exhibit enhanced passive diffusion across lipid bilayers.

Penetration of the blood-brain barrier (BBB) is a significant challenge for many drugs targeting the central nervous system. The BBB is a highly selective barrier that protects the brain from harmful substances. The physicochemical properties of a molecule, particularly its lipophilicity, size, and charge, are key determinants of its ability to cross the BBB. While the increased lipophilicity of this compound might favor BBB penetration, other factors such as interactions with efflux transporters could limit its brain uptake. Efflux transporters are proteins at the BBB that actively pump certain molecules out of the brain.

Without specific in vitro or in vivo studies, it is not possible to definitively state whether this compound can effectively cross the blood-brain barrier.

The following table outlines the expected impact of the bis(trifluoromethyl) substitution on membrane permeability and BBB penetration based on general principles.

| Parameter | Expected Influence of Bis(trifluoromethyl) Groups | Rationale |

| Passive Membrane Permeability | Potentially Enhanced | Increased lipophilicity generally correlates with improved ability to diffuse across lipid membranes. |

| Blood-Brain Barrier Penetration | Potentially Enhanced (but requires experimental validation) | Higher lipophilicity is a key factor for BBB penetration, but the compound could also be a substrate for efflux pumps. |

| Interaction with Efflux Transporters | Unknown | It is not known whether this compound is a substrate for efflux transporters like P-glycoprotein, which would reduce its brain concentration. |

This table is based on general principles of medicinal chemistry and does not represent experimental data for this compound.

Advanced Analytical Techniques in Research of 2,5 Bis Trifluoromethyl Dl Phenylalanine

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of 2,5-Bis(trifluoromethyl)-DL-phenylalanine, enabling the separation of the compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and determining the enantiomeric excess of this compound. Chiral HPLC methods are particularly crucial for separating the D- and L-enantiomers. These separations are typically achieved using chiral stationary phases (CSPs) that can selectively interact with each enantiomer, leading to different retention times.

Methodologies often involve the use of columns such as those with polysaccharide-based chiral selectors (e.g., Daicel Chiralcel OD-H or AD-H). The mobile phase composition, which is critical for achieving optimal separation, is usually a mixture of a non-polar organic solvent like n-hexane and a more polar alcohol such as isopropanol. nih.gov The ratio of these solvents is carefully optimized to balance resolution and analysis time. Detection is commonly performed using a UV detector, as the phenyl ring of the amino acid absorbs in the UV region. For instance, a typical method might employ a mobile phase of n-hexane/isopropanol (95:5, v/v) with a flow rate of 0.5 mL/min. nih.gov

The determination of enantiomeric excess (% ee) is a critical application of HPLC in the study of chiral compounds. preprints.org By integrating the peak areas of the two separated enantiomers, the relative abundance of each can be accurately quantified. This is essential in asymmetric synthesis where the goal is to produce a single enantiomer.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Chiral (e.g., Polysaccharide-based) | Enantiomeric separation |

| Mobile Phase | n-Hexane/Isopropanol | Elution and resolution optimization |

| Detector | UV-Vis | Quantification |

| Flow Rate | 0.5 - 1.0 mL/min | Control of analysis time and separation efficiency |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. For GC analysis, the amino acid must first be derivatized to increase its volatility. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.

GC methods can be used to assess the purity of the compound. The high resolution of capillary GC columns allows for the separation of the target compound from closely related impurities. nih.gov The retention time of the derivatized this compound provides a qualitative measure of its identity, while the peak area allows for quantification. GC can also be adapted for chiral separations using chiral stationary phases, providing an alternative to HPLC for determining enantiomeric excess.

Mass Spectrometry (MS) in Structural Analysis and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for identifying its metabolites in biological systems. ub.edu When coupled with a chromatographic separation technique like GC or LC, MS provides both qualitative and quantitative information.

In structural analysis, high-resolution mass spectrometry (HRMS) can determine the accurate mass of the parent ion, which helps to confirm its elemental composition. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) provide valuable information about the molecule's structure. For this compound, characteristic fragments would include the loss of the carboxyl group, the amino group, and potentially fragments related to the trifluoromethylated phenyl ring.

Metabolite profiling studies utilize MS to track the fate of this compound in biological systems. semanticscholar.org By comparing the mass spectra of samples from a biological system before and after exposure to the compound, researchers can identify new peaks corresponding to potential metabolites. The high sensitivity of modern mass spectrometers allows for the detection of metabolites even at very low concentrations. Isotope labeling, where a stable isotope-labeled version of the compound is used, can aid in distinguishing metabolites from endogenous molecules. nih.gov

Spectrophotometric Methods for Quantification and Interaction Studies

Spectrophotometric methods are widely used for the quantification of this compound and for studying its interactions with other molecules. These techniques are generally rapid, cost-effective, and can be highly sensitive.

UV-Vis spectroscopy is based on the absorption of ultraviolet and visible light by molecules containing chromophores. The phenyl ring in this compound acts as a chromophore, exhibiting characteristic absorption maxima in the UV region. researchgate.net The absorbance is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law, making this a straightforward method for quantification. researchgate.net

UV-Vis spectroscopy can also be employed to study the interaction of this compound with other molecules, such as proteins or nucleic acids. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, can indicate a binding event.

| Application | Principle | Information Obtained |

|---|---|---|

| Quantification | Beer-Lambert Law | Concentration of the compound |

| Interaction Studies | Changes in absorption spectrum upon binding | Binding affinity and stoichiometry |

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chirality of molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules, like the individual enantiomers of this compound, will exhibit a characteristic CD spectrum, while a racemic mixture will show no CD signal. researchgate.net

The CD spectrum of the L-enantiomer will be a mirror image of the D-enantiomer's spectrum. researchgate.net This property allows for the qualitative confirmation of the enantiomeric form of a sample and can be used to determine the enantiomeric excess. nih.gov CD spectroscopy is particularly sensitive to the conformation of molecules, and it can be used to study how the conformation of this compound might change upon interaction with other chiral molecules, such as proteins. nih.govdntb.gov.ua

Electrochemical Methods in Analytical Research

Electrochemical methods offer a sensitive and often cost-effective approach for the analytical determination of various organic molecules, including amino acids and their derivatives. While specific research detailing the electrochemical analysis of this compound is not extensively documented in publicly available literature, the established methodologies for the parent compound, phenylalanine, provide a strong framework for how such analyses would be conducted. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are primary tools for investigating the redox behavior of these molecules and for their quantitative detection.

The analysis of phenylalanine and its analogs typically involves their electrochemical oxidation at a suitable electrode. The introduction of electron-withdrawing trifluoromethyl groups on the phenyl ring of this compound is expected to influence its electrochemical properties, likely making it more difficult to oxidize compared to unsubstituted phenylalanine. This would manifest as a shift in the oxidation potential to more positive values.

Research on DL-phenylalanine has demonstrated its ability to be electropolymerized on the surface of electrodes, creating a modified sensor for detecting other analytes. nih.govopenchemicalengineeringjournal.com This suggests that this compound might also possess capabilities for forming polymer films, which could be explored for various sensor applications.

Detailed Research Findings for Phenylalanine (Illustrative Examples)

Studies on phenylalanine provide insight into the typical parameters and results obtained from electrochemical analysis. For instance, cyclic voltammetry is used to characterize the electrochemical behavior of the molecule over a specific potential range. mdpi.comresearchgate.net Key parameters from such studies include the potentials of anodic (oxidation) and cathodic (reduction) peaks.

A common approach involves using chemically modified electrodes to enhance the sensitivity and selectivity of the detection. For example, screen-printed carbon electrodes (SPCEs) modified with materials like Prussian Blue have been successfully used for the voltammetric determination of phenylalanine. mdpi.comresearchgate.net These modified sensors can exhibit significantly improved analytical performance, including lower detection limits and wider linear ranges, compared to unmodified electrodes. mdpi.com

The following tables summarize typical findings from the electrochemical analysis of the parent compound, phenylalanine, which illustrate the type of data generated in such research.

Table 1: Illustrative Voltammetric Parameters for Phenylalanine Detection This data is based on research on Phenylalanine and is provided as an example of the analytical parameters typically investigated.

| Parameter | Value/Range | Technique | Electrode | Reference |

| Potential Range | -0.4 V to +1.3 V | Cyclic Voltammetry | Screen-Printed Carbon Electrode | mdpi.com |

| Optimal Scan Rate | 0.6 V s⁻¹ | Cyclic Voltammetry | Screen-Printed Carbon Electrode | mdpi.com |

| Anodic Peak Potentials | 0.221 V and 0.855 V | Cyclic Voltammetry | Prussian Blue-modified SPCE | mdpi.com |

| Cathodic Peak Potentials | -0.009 V and 0.676 V | Cyclic Voltammetry | Prussian Blue-modified SPCE | mdpi.com |

Table 2: Performance Characteristics of a Modified Electrode for Phenylalanine Sensing This data is based on research on Phenylalanine and is provided as an example of sensor performance metrics.

| Performance Metric | Value | Electrode | Technique | Reference |

| Linearity Range | 0.33–14.5 µM | Prussian Blue-modified SPCE | Cyclic Voltammetry | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 1.23 x 10⁻⁸ M | Prussian Blue-modified SPCE | Cyclic Voltammetry | mdpi.comresearchgate.net |

| Analytical Recovery | 99.75–100.28% | Prussian Blue-modified SPCE | Voltammetry | mdpi.comresearchgate.net |

| Relative Standard Deviation (RSD) | 2.28–3.02% | Prussian Blue-modified SPCE | Voltammetry | mdpi.comresearchgate.net |

| Long-term Stability (10 days) | 94% of initial response | Prussian Blue-modified SPCE | Cyclic Voltammetry | mdpi.com |

These electrochemical approaches, proven effective for phenylalanine, could be adapted for the specific analysis of this compound. Such studies would elucidate its unique redox characteristics and pave the way for developing dedicated electrochemical sensors for its detection and quantification in various samples.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Selectivity

The synthesis of highly fluorinated amino acids often involves complex and challenging procedures. numberanalytics.com Future research will likely focus on developing more efficient, sustainable, and selective synthetic methodologies. Traditional methods may be complemented by modern approaches such as transition metal-catalyzed fluorination, which can offer improved yields and selectivity. numberanalytics.com

Key areas for development include:

Enzymatic Synthesis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), presents a cost-effective and environmentally friendly approach to produce phenylalanine analogues. frontiersin.org Research into engineering PALs or other enzymes to accept sterically demanding substrates like 2,5-bis(trifluoromethyl)cinnamic acid could enable a highly enantioselective and sustainable route to the separate L- and D-enantiomers. frontiersin.org

Continuous Flow Chemistry: Integrating enzymatic or catalytic processes into continuous flow systems can enhance scalability, reduce reaction times, and improve process control and safety. frontiersin.org This approach would be advantageous for the large-scale production of 2,5-Bis(trifluoromethyl)-DL-phenylalanine and its derivatives.

Advanced Catalysis: Developing novel catalysts for direct C-H trifluoromethylation on the phenylalanine core could provide a more atom-economical synthesis. Additionally, refinement of asymmetric phase-transfer catalysis methods could offer practical and scalable routes to enantiomerically pure versions of the compound. nih.gov

| Synthetic Strategy | Description | Potential Advantages for 2,5-Bis(trifluoromethyl)-phenylalanine | References |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Alkylation of a glycine (B1666218) Schiff base using a chiral catalyst to produce enantiomerically enriched amino acids. | High enantioselectivity; scalable; predictable stereochemical outcome. | nih.gov |

| Enzymatic Amination (e.g., PALs) | Use of phenylalanine ammonia lyases for the amination of the corresponding substituted cinnamic acid. | High enantioselectivity; sustainable ("green chemistry"); operates under mild conditions. | frontiersin.org |

| Transition Metal-Catalyzed Cross-Coupling | Methods like Negishi cross-coupling to link a functionalized aryl group with an amino acid backbone. | Good functional group tolerance; versatile for creating a range of derivatives. | nih.govnih.gov |

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than a batch-wise process. | Enhanced safety and scalability; improved reaction efficiency and shorter reaction times. | frontiersin.org |

Exploration of New Biological Targets and Therapeutic Modalities

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comwechemglobal.com The presence of two such groups in this compound suggests significant potential for developing novel therapeutics.

Future exploratory pathways include:

Peptide and Protein Engineering: Incorporating this unnatural amino acid into peptides can confer enhanced resistance to enzymatic degradation and improve cell membrane permeability. nbinno.comwalshmedicalmedia.com This could be crucial for developing next-generation peptide drugs, such as protease inhibitors or receptor antagonists, with improved pharmacokinetic profiles. nih.gov

Cancer Therapy: Many cancer drugs utilize fluorinated moieties to enhance efficacy. numberanalytics.com The unique properties of 2,5-bis(trifluoromethyl)-phenylalanine could be leveraged to design novel kinase inhibitors or agents that disrupt protein-protein interactions critical for tumor growth. wechemglobal.com

Neuroscience: The lipophilicity imparted by the CF3 groups could enhance blood-brain barrier permeability, making this scaffold a candidate for developing drugs targeting central nervous system disorders. mdpi.com

PET Imaging: The development of synthetic routes to incorporate the radioactive isotope ¹⁸F would make 2,5-bis([¹⁸F]trifluoromethyl)-phenylalanine a potential candidate for positron emission tomography (PET) imaging, particularly for visualizing tumors with high amino acid metabolic rates. nih.govnih.gov

Advanced Computational Modeling for Predictive Drug Design and Optimization

Computational chemistry is an indispensable tool for modern drug discovery. nih.gov For a molecule like this compound, with its significant electronic and steric modifications, computational modeling will be vital for rationally designing and optimizing drug candidates.

Future research should leverage:

Molecular Docking and Dynamics: These simulations can predict how the compound and its derivatives bind to specific biological targets, providing insights into the key interactions that drive affinity and selectivity. This can help prioritize which targets to pursue experimentally.

Quantum Mechanics (QM) Calculations: QM methods can accurately model the electronic effects of the two trifluoromethyl groups on the aromatic ring, helping to predict pKa, reactivity, and interaction energies with target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives, QSAR models can be built to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.

ADME/Tox Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, allowing for the early-stage filtering of candidates with poor drug-like properties, thus saving time and resources.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully understand the biological effects of a novel compound, a systems-level approach is increasingly necessary. nih.gov Rather than focusing on a single target, systems biology and omics technologies can provide a holistic view of how this compound impacts cellular networks.

Future avenues of investigation include:

Metabolomics: Analyzing the global metabolic profile of cells or organisms treated with the compound can reveal its impact on various biochemical pathways and identify potential off-target effects or unexpected mechanisms of action. nih.gov

Transcriptomics and Proteomics: Measuring changes in gene and protein expression can help elucidate the cellular response to the compound, identify compensatory mechanisms, and discover potential biomarkers of efficacy or toxicity. embopress.org

Chiral Synthesis and Separation of Enantiopure 2,5-Bis(trifluoromethyl)-L- and D-phenylalanine for Targeted Applications

Chirality is a critical factor in pharmacology, as enantiomers of a drug can have different potencies, metabolic fates, and toxicities. mdpi.com Therefore, the development of methods to obtain the enantiopure L- and D- forms of 2,5-bis(trifluoromethyl)-phenylalanine is paramount for its translation into therapeutic applications.

Key research objectives in this area are:

Asymmetric Synthesis: Developing robust and scalable methods for the direct asymmetric synthesis of each enantiomer is highly desirable. This could involve chiral phase-transfer catalysis or the use of chiral auxiliaries. nih.gov

Chiral Separation: For the racemic mixture, efficient chiral separation techniques are needed. Methods such as chiral chromatography, enantioselective molecularly imprinted polymers, and chiral selector-supported ultrafiltration could be explored and optimized for this specific compound. avantipublishers.comnih.gov

The availability of enantiopure forms would enable a wide range of targeted applications, as outlined in the table below.

| Enantiomer | Potential Application Area | Rationale | References |

|---|---|---|---|